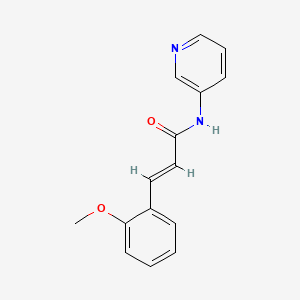![molecular formula C20H19N3O3 B5771172 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5771172.png)
2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone, also known as AG-1478, is a synthetic compound that belongs to the family of tyrosine kinase inhibitors. This compound has been extensively studied for its potential use in cancer treatment.
作用机制
2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone inhibits the activity of EGFR by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which leads to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone has been shown to have minimal toxicity in normal cells.
实验室实验的优点和局限性
One of the advantages of 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone is its specificity for EGFR. This allows for the study of EGFR signaling pathways without the interference of other tyrosine kinases. One of the limitations of 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone is its poor solubility in aqueous solutions, which can make it difficult to use in some experimental settings.
未来方向
1. Combination therapy: 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. Future studies could investigate the potential of 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone in combination with other cancer treatments.
2. New delivery methods: Future studies could investigate new delivery methods for 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone to improve its solubility and bioavailability.
3. New targets: Future studies could investigate the potential of 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone in targeting other tyrosine kinases or signaling pathways involved in cancer.
4. Clinical trials: Further clinical trials could investigate the potential of 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone in cancer treatment.
合成方法
The synthesis of 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone involves multiple steps. The first step involves the reaction of 4-bromo-2-fluoroaniline with 4-(4-morpholinylcarbonyl)phenylboronic acid in the presence of a palladium catalyst. This reaction produces 4-(4-morpholinylcarbonyl)phenyl-2-fluoroaniline. The second step involves the reaction of 4-(4-morpholinylcarbonyl)phenyl-2-fluoroaniline with 2-methyl-1,2-dihydrophthalazine-1,4-dione in the presence of a base. This reaction produces 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone.
科学研究应用
2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer. 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone has been shown to inhibit the growth of cancer cells in vitro and in vivo.
属性
IUPAC Name |
2-methyl-4-[4-(morpholine-4-carbonyl)phenyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-22-20(25)17-5-3-2-4-16(17)18(21-22)14-6-8-15(9-7-14)19(24)23-10-12-26-13-11-23/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNZLEQPOUBLAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


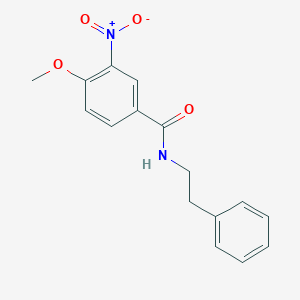
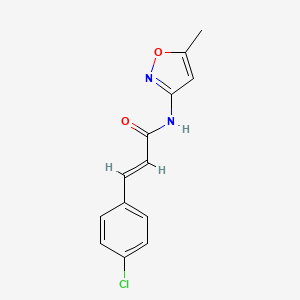
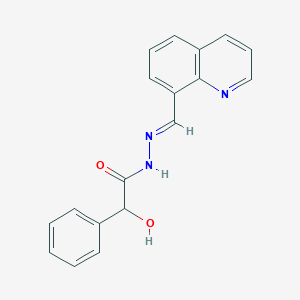

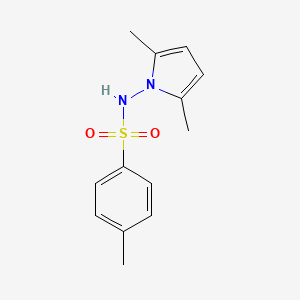
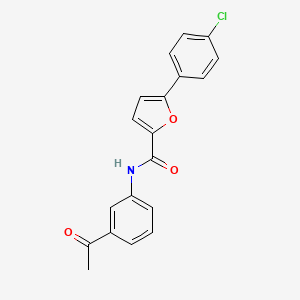
![N-(3-chloro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5771147.png)
![2-({[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5771153.png)

![N-(2-chlorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5771163.png)
![N'-[(2,6-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5771164.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5771168.png)
